molecular formula C20H27N5 B2753046 (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 307329-23-3

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B2753046
CAS No.: 307329-23-3
M. Wt: 337.471
InChI Key: RWABKCTVSRVHKA-OQKWZONESA-N
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Description

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is a synthetic organic compound characterized by its complex structure, which includes a benzylidene group, a diethylamino group, and a pyridinyl-substituted piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(diethylamino)benzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Piperazine Derivative Synthesis: The next step involves the synthesis of the 4-(pyridin-2-yl)piperazine derivative, which can be achieved through nucleophilic substitution reactions.

    Final Coupling Reaction: The final step is the coupling of the benzylidene intermediate with the piperazine derivative under controlled conditions, often using a catalyst or a coupling reagent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor binding.

    Chemical Biology: The compound serves as a probe in chemical biology to study molecular interactions and pathways.

    Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine: Lacks the (E)-configuration, which may affect its biological activity.

    N-(4-(dimethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-(4-(diethylamino)benzylidene)-4-(pyridin-3-yl)piperazin-1-amine: Substitution at the 3-position of the pyridine ring instead of the 2-position.

Uniqueness

(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is unique due to its specific (E)-configuration and the presence of both diethylamino and pyridinyl groups, which contribute to its distinct chemical and biological properties. This configuration may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-3-23(4-2)19-10-8-18(9-11-19)17-22-25-15-13-24(14-16-25)20-7-5-6-12-21-20/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWABKCTVSRVHKA-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323517
Record name N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307329-23-3
Record name N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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